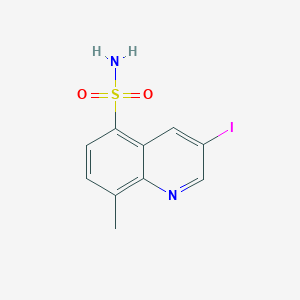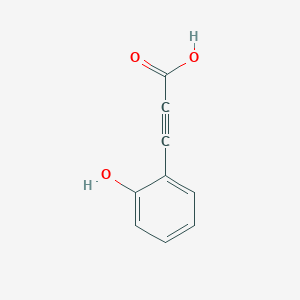
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-diketone or β-ketoester, the pyrimidine ring can be formed through a cyclization reaction with guanidine or urea under acidic or basic conditions.
Substitution Reactions: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be added through nucleophilic substitution or addition reactions, using pyrrolidine and appropriate leaving groups or electrophiles.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated pyrimidine derivatives.
科学研究应用
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action for 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-(Propan-2-yl)pyrimidin-4-ol: Lacks the pyrrolidine ring, potentially altering its biological activity and chemical reactivity.
6-(Pyrrolidin-2-yl)pyrimidin-4-ol: Lacks the isopropyl group, which might affect its solubility and interaction with biological targets.
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, which could influence its electronic properties and reactivity.
Uniqueness
The presence of both the isopropyl and pyrrolidine groups on the pyrimidine ring makes 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol unique
属性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-propan-2-yl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H17N3O/c1-7(2)11-13-9(6-10(15)14-11)8-4-3-5-12-8/h6-8,12H,3-5H2,1-2H3,(H,13,14,15) |
InChI 键 |
YMJLDIVXVRQTCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=CC(=O)N1)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)

![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
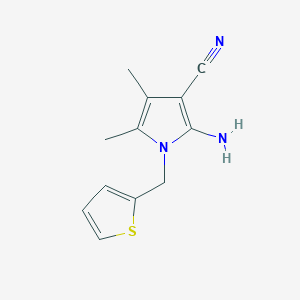

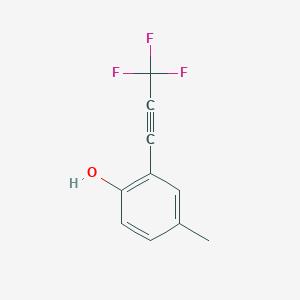
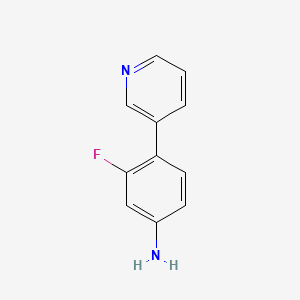


![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)

